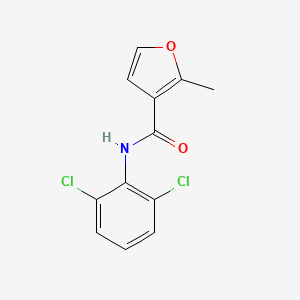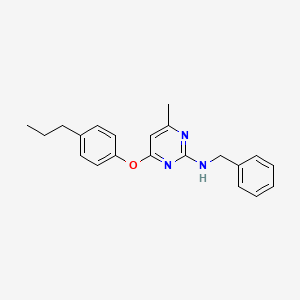
N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as PDP or Pyrimidinamine Derivative P and is a member of the pyrimidine family of compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine has an effect on various biochemical and physiological processes. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce cell death in cancer cells. Additionally, N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine has been shown to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine in lab experiments is its potential as a cancer treatment. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been shown to have antiviral and antibacterial properties, which could be useful in the development of new drugs.
One of the limitations of using N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cells, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine. One possible direction is the development of new cancer treatments based on this compound. Another direction is the study of the antiviral and antibacterial properties of this compound, which could lead to the development of new drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis method for N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine involves the reaction of benzylamine with 4-methyl-6-chloro-2-(4-propylphenoxy) pyrimidine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-4-methyl-6-(4-propylphenoxy)-2-pyrimidinamine has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its antiviral and antibacterial properties.
Propiedades
IUPAC Name |
N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-7-17-10-12-19(13-11-17)25-20-14-16(2)23-21(24-20)22-15-18-8-5-4-6-9-18/h4-6,8-14H,3,7,15H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQCGDHZGSCTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NC(=NC(=C2)C)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

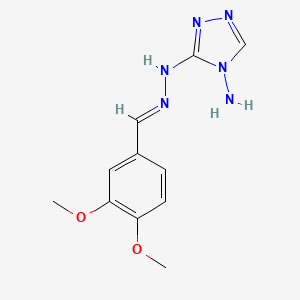
![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)
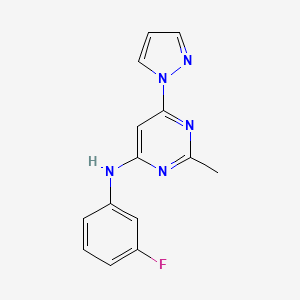
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5816446.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
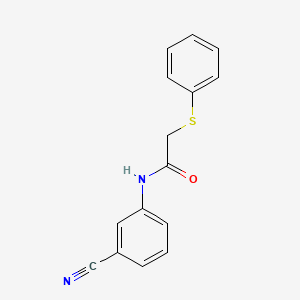
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)

